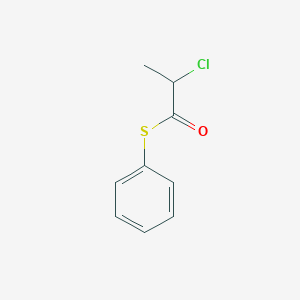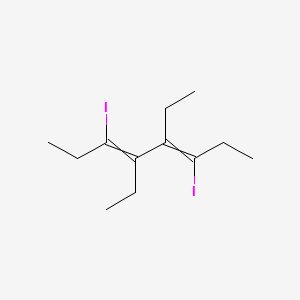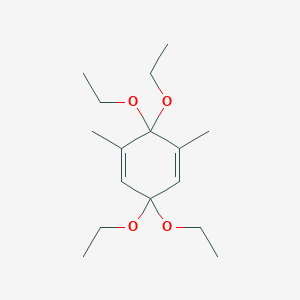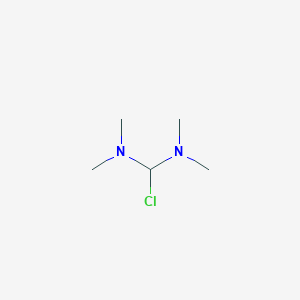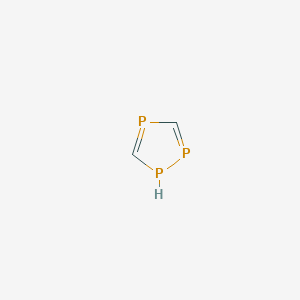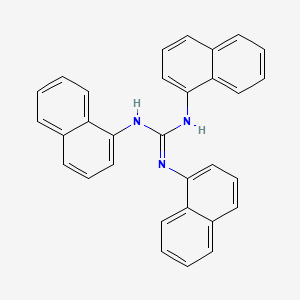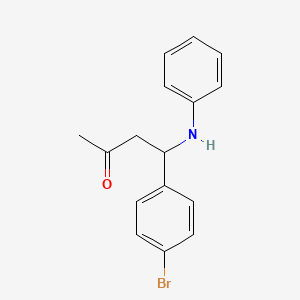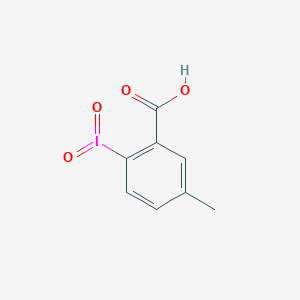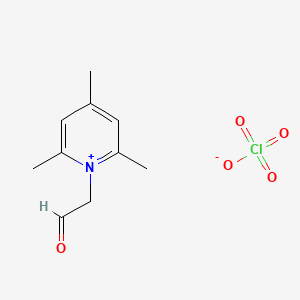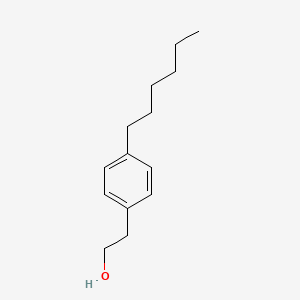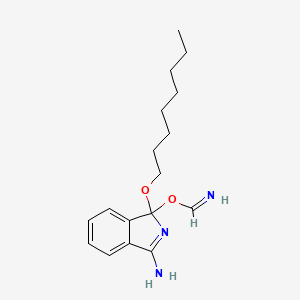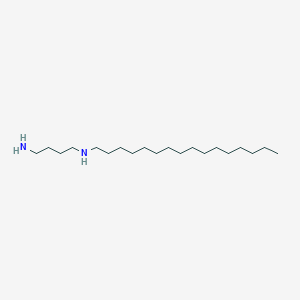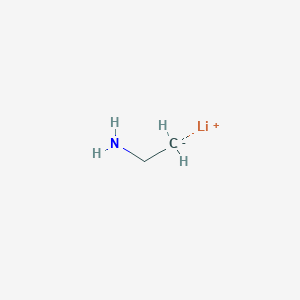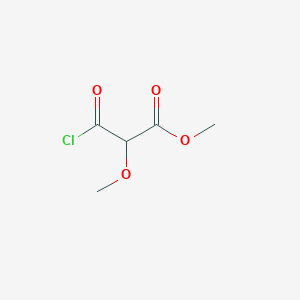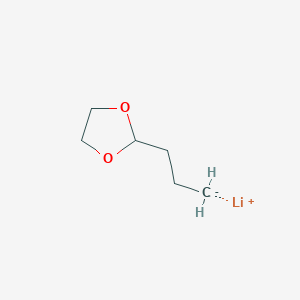
3-(1,3-Dioxolan-2-yl)-propyllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxolan-2-yl)-propyllithium is an organolithium compound that features a 1,3-dioxolane ring attached to a propyl chain, which is further bonded to a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-propyllithium typically involves the reaction of 3-(1,3-Dioxolan-2-yl)-propyl bromide with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-(1,3-Dioxolan-2-yl)-propyl bromide+2Li→this compound+LiBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxolan-2-yl)-propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of a base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkanes: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-yl)-propyllithium is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the formation of complex organic molecules.
Material Science: In the synthesis of polymers and other advanced materials.
Pharmaceutical Research: For the development of new drug candidates.
Biological Studies: As a tool for modifying biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-propyllithium involves its role as a nucleophile. The lithium atom enhances the nucleophilicity of the propyl chain, allowing it to attack electrophilic centers in various substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The 1,3-dioxolane ring provides additional stability to the compound, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxolan-2-yl)-propylmagnesium bromide: Another organometallic compound with similar reactivity.
3-(1,3-Dioxolan-2-yl)-propylsodium: Similar nucleophilic properties but different reactivity due to the sodium atom.
3-(1,3-Dioxolan-2-yl)-propylpotassium: Similar to the lithium compound but with different solubility and reactivity profiles.
Uniqueness
3-(1,3-Dioxolan-2-yl)-propyllithium is unique due to its high reactivity and stability provided by the 1,3-dioxolane ring. This makes it a valuable reagent in organic synthesis, offering advantages over other similar compounds in terms of selectivity and yield.
Propiedades
Número CAS |
129471-18-7 |
|---|---|
Fórmula molecular |
C6H11LiO2 |
Peso molecular |
122.1 g/mol |
Nombre IUPAC |
lithium;2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11O2.Li/c1-2-3-6-7-4-5-8-6;/h6H,1-5H2;/q-1;+1 |
Clave InChI |
ZLXZYHIYJQXBNF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]CCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


